5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid
描述
属性
IUPAC Name |
5-methyl-1-piperidin-4-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(10(14)15)6-12-13(7)8-2-4-11-5-3-8/h6,8,11H,2-5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJCWVVVXANPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCNCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
N-Alkylation with Piperidin-4-yl Halides
Procedure :
-
React ethyl 5-methyl-1H-pyrazole-4-carboxylate with 4-chloropiperidine in the presence of a base (e.g., K₂CO₃).
-
Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Heat at 60–80°C for 8–16 hours.
Yield : 65–75% after column chromatography.
Buchwald-Hartwig Amination
Catalytic System :
-
Palladium(II) acetate (Pd(OAc)₂) and Xantphos ligand.
-
Base: Cs₂CO₃.
-
Solvent: 1,4-Dioxane.
Conditions :
-
Microwave irradiation at 120°C for 2 hours.
-
Achieves regioselective coupling with 4-aminopiperidine.
Advantages : Higher functional group tolerance and reduced side reactions.
Carboxylic Acid Formation via Ester Hydrolysis
The final step involves hydrolyzing the ethyl ester to the carboxylic acid. Two primary methods are employed:
Basic Hydrolysis
Reagents :
-
Aqueous sodium hydroxide (2–4 M).
-
Solvent: Ethanol/water (1:1).
Conditions :
-
Reflux at 80°C for 4–6 hours.
-
Acidification with HCl (1 M) precipitates the product.
Acidic Hydrolysis
Reagents :
-
Hydrochloric acid (6 M) or sulfuric acid (conc.).
-
Solvent: Water.
Conditions :
-
Reflux at 100°C for 8–12 hours.
-
Neutralization with NaHCO₃ required.
Drawbacks : Risk of decarboxylation at elevated temperatures.
Alternative Routes: Solvothermal Synthesis
Recent advances utilize solvothermal methods to integrate coordination chemistry principles:
Procedure :
-
Combine pyrazole-4-carboxylic acid, piperidine derivatives, and copper salts in water/ethanol.
-
Heat in a sealed autoclave at 120–150°C for 24–48 hours.
Outcome :
-
Forms metal-organic frameworks (MOFs) that are acid-treated to recover the ligand.
-
Yield : 60–70%, with high purity.
Industrial-Scale Production Considerations
For large-scale synthesis, key factors include:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| N-Alkylation | 70 | 95 | High | 120–150 |
| Buchwald-Hartwig | 85 | 98 | Moderate | 200–250 |
| Solvothermal | 65 | 90 | Low | 300–350 |
Key Takeaways :
-
N-Alkylation is preferred for industrial applications due to cost-effectiveness.
-
Buchwald-Hartwig offers superior purity for pharmaceutical intermediates.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
-
Issue : Competing formation of 3-methyl isomers.
-
Solution : Use bulky bases (e.g., DBU) to favor N1-substitution.
Piperidine Ring Stability
-
Issue : Ring opening under acidic conditions.
-
Solution : Employ protecting groups (e.g., Cbz) during synthesis, followed by hydrogenolysis.
化学反应分析
Types of Reactions
5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups.
科学研究应用
Medicinal Chemistry
The compound plays a significant role as a building block for the synthesis of potential therapeutic agents. Its structural features allow for modifications that can enhance biological activity.
Key Therapeutic Areas
-
Anticancer Activity :
- The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells.
- Case Study : A derivative was tested in vitro and showed promising results in inhibiting the growth of various cancer cell lines.
-
Anti-inflammatory Properties :
- Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Research Finding : In animal models, the compound demonstrated a reduction in inflammatory markers.
-
Antiparasitic Activity :
- Similar pyrazole derivatives have shown significant activity against malaria parasites, with modifications enhancing potency against Plasmodium falciparum.
- Case Study : A derivative was tested in a P. berghei mouse model, showing a 30% reduction in parasitemia at a dosage of 40 mg/kg.
Pharmacological Applications
The pharmacological profile of 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid includes:
- Receptor Binding Studies : Research indicates potential interactions with various receptors, leading to diverse pharmacological effects.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored, contributing to its therapeutic potential.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications.
Synthetic Routes
The synthesis typically involves:
- Formation of the pyrazole ring through reactions with hydrazine derivatives.
- Introduction of the piperidine moiety via nucleophilic substitution.
- Carboxylation reactions to introduce the carboxylic acid group.
作用机制
The mechanism of action of 5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
- Structural Differences : Replaces the piperidinyl group with a phenyl ring at the 1-position ().
- Synthesis : Prepared via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, followed by hydrolysis ().
- Crystallographic studies highlight planar pyrazole-carboxylic acid conformations, stabilized by intramolecular hydrogen bonds ().
Y-700 (1-(3-Cyano-4-neophenyl)-1H-pyrazole-4-carboxylic Acid)
- Structural Differences: Features a 3-cyano-4-neophenyl group instead of piperidinyl ().
- Activity: Demonstrates potent xanthine oxidase (XO) inhibition (IC₅₀ = 5.8 nM), surpassing allopurinol (IC₅₀ = 260 nM). The electron-withdrawing cyano group and bulky neophenyl substituent likely enhance target binding.
- Comparison : The piperidinyl group in the target compound may offer distinct binding modes (e.g., via amine protonation) compared to Y-700’s aromatic substituents.
5-Methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic Acid (Compound 14)
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid
Trifluoromethyl-Substituted Analogs (e.g., 5-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic Acid)
Crystallographic and Conformational Studies
- Piperidinyl-containing analogs exhibit conformational flexibility due to the six-membered ring, whereas phenyl derivatives (e.g., ) adopt planar arrangements. Hydrogen-bonding motifs in crystal structures (e.g., ) influence solubility and stability.
生物活性
5-Methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (also referred to as MPCA) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C10H15N3O2
Molecular Weight: 209.25 g/mol
CAS Number: 1780811-54-2
The compound features both piperidine and pyrazole rings, which contribute to its unique chemical properties and biological activity. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a versatile building block in drug development .
Synthesis
The synthesis of MPCA typically involves several steps:
- Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
- Introduction of the Piperidine Moiety: This is done via nucleophilic substitution reactions.
- Carboxylation: The carboxylic acid group can be introduced using carbon dioxide or other carboxylating agents.
- Salt Formation: The dihydrochloride salt is formed by treating the free base with hydrochloric acid .
Anticancer Activity
Recent studies have demonstrated that MPCA exhibits significant anticancer properties. For instance, it has been evaluated against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound showed promising growth inhibition with IC50 values ranging from 2.43 to 14.65 μM, indicating its potential as a therapeutic agent .
Table 1: Anticancer Activity of MPCA
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 2.43 - 7.84 | Microtubule destabilization |
| HepG2 | 4.98 - 14.65 | Induction of apoptosis |
MPCA's mechanism of action primarily involves its interaction with microtubules, leading to their destabilization. This activity is crucial for inhibiting cancer cell proliferation. Additionally, studies have shown that MPCA can enhance caspase-3 activity, indicating its role in promoting apoptosis in cancer cells .
Pharmacological Applications
Beyond its anticancer properties, MPCA has been explored for various pharmacological applications:
- Anti-inflammatory Effects: Compounds similar to MPCA have been noted for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Enzyme Inhibition: MPCA may act as an inhibitor for specific enzymes involved in disease pathways, although detailed studies are still required to elucidate these interactions .
Case Studies
Several case studies highlight the efficacy of MPCA and its derivatives:
- Study on Microtubule Assembly: Compounds derived from pyrazole structures were screened for their effects on microtubule assembly, revealing that certain derivatives could significantly inhibit this process .
- Apoptosis Induction in Cancer Cells: Research demonstrated that specific concentrations of MPCA led to morphological changes in cancer cells and increased apoptosis markers such as caspase-3 activity .
常见问题
Q. What are the optimal synthetic routes for 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid?
The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with piperidin-4-yl hydrazine, followed by hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH). This method is analogous to the synthesis of structurally similar pyrazole-4-carboxylic acids reported in literature . Key steps include purification via recrystallization and validation of intermediates using IR and H-NMR spectroscopy.
Q. How is the compound characterized to confirm structural integrity?
Characterization involves:
- IR spectroscopy : Identification of carboxylic acid (-COOH) stretching (~2500-3300 cm) and pyrazole ring vibrations (~1500-1600 cm).
- H-NMR : Peaks for the piperidinyl protons (δ 1.5–3.0 ppm, multiplet) and pyrazole methyl group (δ 2.3–2.5 ppm, singlet).
- Mass spectrometry : Molecular ion peak matching the molecular weight (CHNO, theoretical MW: 209.12 g/mol). Purity is confirmed via elemental analysis (C, H, N within ±0.4% of theoretical values) .
Q. What are the recommended storage conditions for this compound?
Store as a powder at -20°C under inert atmosphere (N or Ar) to prevent degradation. In solution, use anhydrous DMSO or ethanol and store at -80°C for long-term stability .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity and tautomeric behavior?
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model tautomerism between pyrazole ring NH and carboxylic acid groups. Studies on analogous compounds show that the keto-enol equilibrium influences hydrogen-bonding patterns and crystallographic packing . Such models guide solvent selection for crystallization and predict intermolecular interactions in solid-state structures.
Q. What pharmacological screening strategies are suitable for evaluating bioactivity?
- Analgesic/anti-inflammatory activity : Use carrageenan-induced paw edema in rodent models to assess COX-2 inhibition. Compare ulcerogenic index with standard NSAIDs (e.g., indomethacin) to evaluate gastrointestinal toxicity .
- Enzyme inhibition assays : Screen against targets like monoamine oxidase (MAO) or phosphodiesterases using fluorometric/colorimetric substrates. IC values <10 μM suggest therapeutic potential .
Q. How can spectral data discrepancies (e.g., NMR splitting patterns) be resolved?
Contradictions in NMR signals may arise from dynamic proton exchange or tautomerism. Use variable-temperature H-NMR (e.g., 25°C to -40°C) to slow exchange rates and clarify splitting. For example, piperidinyl protons may exhibit complex multiplet patterns due to chair-chair interconversion, which can be modeled using 2D COSY or NOESY experiments .
Q. What strategies address low yields in piperidinyl-substituted pyrazole syntheses?
- Optimize reaction time and temperature for cyclocondensation (e.g., 80–100°C in ethanol for 12–24 hours).
- Introduce protecting groups (e.g., Boc on piperidine nitrogen) to prevent side reactions during ester hydrolysis .
- Use high-throughput experimentation (HTE) to screen catalysts (e.g., p-TsOH) and solvents (DMF vs. THF) .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during ester hydrolysis to avoid ester reformation.
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across triplicate experiments .
- Computational Validation : Cross-check DFT results with crystallographic data (e.g., CCDC deposition numbers for related structures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
